molecular formula C27H29N5OS B418501 N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332906-97-5

N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418501
CAS No.: 332906-97-5
M. Wt: 471.6g/mol
InChI Key: HNFZTAOOCJTHCZ-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl and anilino groups. The final step usually involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with comparable structures and functional groups. Examples may include:

  • 1,2,4-Triazole-3-thiol derivatives
  • Phenyl-substituted triazoles
  • Anilino-substituted triazoles

Uniqueness

N-(2-Ethyl-6-methylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

332906-97-5

Molecular Formula

C27H29N5OS

Molecular Weight

471.6g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H29N5OS/c1-4-21-10-8-9-20(3)26(21)29-25(33)18-34-27-31-30-24(32(27)23-11-6-5-7-12-23)17-28-22-15-13-19(2)14-16-22/h5-16,28H,4,17-18H2,1-3H3,(H,29,33)

InChI Key

HNFZTAOOCJTHCZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)C)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)C)C

Origin of Product

United States

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